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Executive Summary

Raf265 (also known as CHIR-265) is a potent, orally bioavailable small molecule inhibitor with
a dual mechanism of action, targeting both the Raf serine/threonine kinases and the vascular
endothelial growth factor receptor 2 (VEGFR-2).[1][2] This dual inhibition allows Raf265 to
simultaneously target tumor cell proliferation and angiogenesis, two critical pathways in cancer
progression.[1] Developed as a next-generation pan-Raf inhibitor, preclinical and early clinical
studies have demonstrated its activity against tumors harboring BRAF mutations as well as
wild-type BRAF.[3][4] This technical guide provides an in-depth overview of the early discovery
and development of Raf265, detailing its mechanism of action, key preclinical and clinical
findings, and the experimental protocols used in its evaluation.

Introduction

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation,
differentiation, and survival.[4] Dysregulation of this pathway, often through activating mutations
in the BRAF gene, is a key driver in a significant portion of human cancers, including
approximately 50% of melanomas.[4][5] This has made the BRAF kinase a prime target for
therapeutic intervention.[6] Additionally, the VEGF pathway, through its receptor VEGFR-2, is a
master regulator of angiogenesis, the process of new blood vessel formation that is essential
for tumor growth and metastasis.[4]
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Raf265 was designed as a multi-kinase inhibitor to concurrently block these two essential
pathways.[3][7] Its chemical structure, 1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-
yl]pyridin-4-ylJoxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine, is a member of the
imidazo-benzimidazole class of compounds.[2][6] This whitepaper will detail the preclinical and
early clinical journey of Raf265, providing a comprehensive resource for researchers in the field
of oncology drug development.

Mechanism of Action

Raf265 exerts its anti-tumor activity through the potent and selective inhibition of key kinases in
two distinct signaling pathways.

Inhibition of the RAF/MEK/ERK Pathway

Raf265 is a potent inhibitor of multiple Raf kinase isoforms, including B-Raf, wild-type C-Raf,
and the oncogenic B-Raf V600OE mutant.[8] By binding to the ATP-binding pocket of these
kinases, Raf265 prevents the phosphorylation and activation of their downstream target, MEK.
This, in turn, inhibits the phosphorylation of ERK, a key effector of the pathway that
translocates to the nucleus to regulate the transcription of genes involved in cell proliferation
and survival.[9][10] The inhibition of this pathway leads to cell cycle arrest and apoptosis in
tumor cells dependent on BRAF signaling.[8]

Inhibition of the VEGFR-2 Pathway

In addition to its effects on the RAF/MEK/ERK pathway, Raf265 is also a potent inhibitor of
VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[1] By blocking the ATP-
binding site of VEGFR-2, Raf265 prevents its autophosphorylation and the subsequent
activation of downstream signaling cascades that mediate endothelial cell proliferation,
migration, and survival.[11] This anti-angiogenic activity of Raf265 can restrict the tumor's
blood supply, thereby inhibiting its growth and potential for metastasis.[1]

Signaling Pathway and Experimental Workflow
Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following
diagrams have been generated using the DOT language.
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Figure 1: Raf265 Dual Inhibition Signaling Pathway
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Figure 2: Raf265 Development Workflow

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Raf265.

Table 1: In Vitro Kinase Inhibition
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Kinase Target Assay Type IC50 /| EC50 (nM) Reference
B-Raf (wild-type) Biochemical 70 [5]
B-Raf (V600E) Biochemical 0.5 [5]
C-Raf Biochemical 19 [5]
B-Raf (V600E) Cell-based 140 [4]
VEGFR-2 Cell-based 30 [8]
PDGFRp Cell-based 790 [4]
c-Kit Cell-based 1100 [4]

Table 2: In Vitro Cellular Proliferation Inhibiti

Cell Line Cancer Type BRAF Status IC50 (uM) Reference

A375 Melanoma V600E 0.14 [8]

Malme-3M Melanoma V600E 0.04-0.2 [5]

WM-1799 Melanoma V600E 0.04-0.2 [5]

HT29 Colorectal V600E 1-3(IC20) [8]

MDAMB231 Breast G464V 5-10 [8]

Table 3: In Vivo Tumor Growth Inhibition
Xenograft . Tumor Volume
Cancer Type Dosing L Reference

Model Inhibition (%)

HCT116 Colorectal 12 mg/kg 71-72 [8]
Significant

A375M Melanoma 100 mg/kg (oral) ) [8]
reduction

Table 4: Preclinical and Clinical Pharmacokinetics
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Ke
Species Dose Route J Reference
Parameters

Dose-dependent

10, 30, 100
Mouse Oral (g2d) tumor [12]
mg/kg . .
regression/stasis
Human 48 mg (MTD) Oral (once daily) T1/2: ~200 hours  [1][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development
of Raf265.

Biochemical Kinase Assay (Radiometric)

This protocol is adapted from methodologies used to determine the in vitro potency of Raf265
against Raf kinases.[8]

o Reagents and Materials:
o Recombinant Raf and MEK kinases
o Assay Buffer: 50 mM Tris (pH 7.5), 15 mM MgClz, 0.1 mM EDTA, 1 mM DTT
o Raf265 (serially diluted in 100% DMSO)
o [y-3P]ATP
o Stop Reagent: 30 mM EDTA
o Polypropylene 96-well assay plates
o Filtration plates
o Wash Buffer

o Scintillation fluid
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o

Microplate reader

e Procedure:

1.

10.

11.

12.

Prepare a 2x concentration of Raf and MEK kinases in the assay buffer.

. Dispense 15 pL of the kinase mixture into each well of a 96-well polypropylene plate.

Include wells with MEK and DMSO only for background measurement.

. Add 3 pL of 10x concentrated Raf265 dilutions to the appropriate wells.

. Initiate the kinase reaction by adding 12 pL of 2.5x [y-33P]ATP solution to each well.
. Incubate the plate for 45-60 minutes at room temperature.

. Stop the reaction by adding 70 pL of the stop reagent.

. Pre-wet the filtration plates with 70% ethanol for 5 minutes, followed by rinsing with wash

buffer.

. Transfer 90 uL of the reaction mixture from the assay plate to the filtration plate.

. Wash the filtration plate six times with wash buffer using a filtration apparatus.

Dry the plates and add 100 pL of scintillation fluid to each well.
Determine the counts per minute (CPM) using a microplate reader.

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of
the Raf265 concentration.

Cellular Proliferation Assay (MTT Assay)

This protocol is based on standard MTT assays used to assess the effect of Raf265 on cancer

cell line viability.[8]

e Reagents and Materials:

o

Cancer cell lines of interest
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o Complete cell culture medium
o Raf265 (stock solution in DMSQO)

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o DMSO
o 96-well cell culture plates

o Absorbance plate reader

e Procedure:
1. Seed 1 x 10% cells in 200 pL of complete medium per well in a 96-well plate.
2. Incubate the plate for 24 hours to allow for cell attachment.

3. Add serial dilutions of Raf265 to the wells to achieve final concentrations ranging from 0.1
to 10 uM. Include vehicle control wells (DMSO).

4. Incubate the plate for 48 hours.

5. Add 20 pL of the 5 mg/mL MTT solution to each well.

6. Incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
7. Carefully remove the supernatant.

8. Add 200 pL of DMSO to each well to dissolve the formazan crystals.

9. Measure the absorbance at 595 nm using an absorbance plate reader.

10. Express the data as a percentage of viable cells compared to the vehicle control and
calculate the IC50 values.

In Vivo Tumor Xenograft Model
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This protocol outlines a general procedure for establishing and evaluating the efficacy of
Raf265 in a tumor xenograft model.

e Materials and Methods:

o Immunocompromised mice (e.g., nude mice)

[¢]

Cancer cell line for implantation

Raf265 formulation for oral administration

[¢]

Vehicle control

[e]

o

Calipers for tumor measurement

e Procedure:
1. Subcutaneously inject the desired cancer cell line into the flank of the mice.
2. Allow the tumors to grow to a palpable size.
3. Randomize the mice into treatment and control groups.

4. Administer Raf265 orally to the treatment group at the specified dose and schedule.
Administer the vehicle to the control group.

5. Measure the tumor dimensions with calipers at regular intervals.
6. Calculate the tumor volume using the formula: Volume = (width2 x length) / 2.
7. Monitor the body weight of the mice as an indicator of toxicity.

8. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
pharmacodynamic marker analysis).

9. Calculate the tumor growth inhibition percentage.

Western Blotting for Phospho-ERK
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This protocol describes the detection of phosphorylated ERK in cell lysates to confirm the on-
target activity of Raf265.

e Reagents and Materials:

o Cell lysis buffer

o Protein quantification assay (e.g., BCA)

o SDS-PAGE gels

o PVDF membrane

o Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

o Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-B3-actin)

o HRP-conjugated secondary antibody

o Chemiluminescent substrate

o Imaging system

e Procedure:

1. Treat cells with Raf265 at various concentrations for a specified time.

2. Lyse the cells and quantify the protein concentration.

3. Separate the protein lysates by SDS-PAGE and transfer them to a PVYDF membrane.

4. Block the membrane with blocking buffer for 1 hour at room temperature.

5. Incubate the membrane with the primary antibody against phospho-ERK (typically diluted
in blocking buffer) overnight at 4°C.

6. Wash the membrane with TBST.
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7. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

8. Wash the membrane with TBST.

9. Apply the chemiluminescent substrate and visualize the protein bands using an imaging
system.

10. Strip the membrane and re-probe with antibodies against total ERK and a loading control
(e.g., B-actin) to normalize the results.

Conclusion

The early discovery and development of Raf265 have established it as a promising dual
inhibitor of the RAF/MEK/ERK and VEGFR-2 pathways. Its potent in vitro and in vivo activity
against a range of cancer models, particularly those with BRAF mutations, provided a strong
rationale for its clinical investigation. The data summarized in this technical guide highlights the
key preclinical findings and the experimental methodologies that were instrumental in
characterizing the pharmacological profile of Raf265. This comprehensive overview serves as
a valuable resource for researchers and scientists in the ongoing effort to develop more
effective targeted therapies for cancer. Further clinical development will be necessary to fully
elucidate the therapeutic potential of Raf265 in various cancer indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Afirst-in-human phase I, multicenter, open-label, dose-escalation study of the oral
RAF/VEGFR-2 inhibitor (RAF265) in locally advanced or metastatic melanoma independent
from BRAF mutation status - PMC [pmc.ncbi.nim.nih.gov]

e 2. Raf265 | C24H16F6N60 | CID 11656518 - PubChem [pubchem.ncbi.nim.nih.gov]

e 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1314548?utm_src=pdf-body
https://www.benchchem.com/product/b1314548?utm_src=pdf-body
https://www.benchchem.com/product/b1314548?utm_src=pdf-body
https://www.benchchem.com/product/b1314548?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5548886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5548886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5548886/
https://pubchem.ncbi.nlm.nih.gov/compound/raf265
https://s3-eu-west-1.amazonaws.com/pstorage-acs-6854636/3766603/ml500526p_si_001.pdf?X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIA3OGA3B5WLSF3SLE4/20251012/eu-west-1/s3/aws4_request&X-Amz-Date=20251012T111916Z&X-Amz-Expires=86400&X-Amz-SignedHeaders=host&X-Amz-Signature=481172d7e4624c7de310875d9c1458ac35bccbc39e0cd443e521c17e58950937
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. Afirst-in-human phase |, multicenter, open-label, dose-escalation study of the oral
RAF/VEGFR-2 inhibitor (RAF265) in locally advanced or metastatic melanoma independent
from BRAF mutation status - PubMed [pubmed.ncbi.nim.nih.gov]

o 5. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic
Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

e 6. researchgate.net [researchgate.net]

e 7.APhase I/ll, Open Label, Dose Escalation Trial to Evaluate the Safety, Pharmacokinetics,
and Pharmacodynamics of RAF265 (CHIR-265) Administered Orally to Patients with Locally
Advanced or Metastatic Melanoma. | Research with human participants
[onderzoekmetmensen.nl]

» 8. ClinicalTrials.gov [clinicaltrials.gov]
e 9. bpsbhioscience.com [bpsbioscience.com]

e 10. Interspecies evaluation of a physiologically based pharmacokinetic model to predict the
biodistribution dynamics of dendritic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

e 11. ccrod.cancer.gov [ccrod.cancer.gov]
e 12. bpshioscience.com [bpsbioscience.com]

« To cite this document: BenchChem. [The Early Discovery and Development of Raf265: A
Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314548#early-discovery-and-development-of-
raf265]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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